(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine is a chemical compound classified within the pyrazole family, characterized by a five-membered heterocyclic structure containing two adjacent nitrogen atoms. This specific compound features a methyl group at the 3-position, a pentyl group at the 1-position, and a methanamine group at the 4-position of the pyrazole ring. Its molecular formula is , and it has a molecular weight of approximately 183.27 g/mol . The compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science.
The synthesis of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine typically involves several key steps:
Industrial production may leverage optimized methods for larger-scale synthesis, incorporating continuous flow reactors and automated systems to enhance yield and purity. Advanced purification techniques such as chromatography are often employed to isolate the final product.
The molecular structure of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine can be described as follows:
(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine can participate in various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield pyrazole oxides, while substitution can produce various substituted pyrazoles.
The mechanism of action for (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. Binding to these targets can modulate their activity, leading to various biological effects. The precise pathways and molecular interactions depend on the context in which this compound is applied, particularly in biological systems where it may exhibit antimicrobial or anticancer properties .
While specific physical properties such as melting point and boiling point are not detailed in available literature, typical characteristics of similar compounds suggest that they may exhibit moderate solubility in organic solvents and variable stability under different environmental conditions.
The chemical properties include reactivity with electrophiles and nucleophiles due to the presence of functional groups like methanamine. This reactivity allows it to participate in diverse synthetic pathways relevant in both laboratory and industrial settings .
(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine has several notable applications:
Pyrazolylmethanamine derivatives demonstrate remarkable bioactivity diversity attributable to their structural plasticity and receptor binding versatility. The aminomethyl moiety serves as a critical pharmacophore element that enables hydrogen bonding with biological targets, while the N1-alkyl chain provides lipophilic character necessary for membrane penetration. Computational models indicate these compounds exhibit favorable blood-brain barrier permeability (predicted BBB+ score: 0.8946), suggesting central nervous system activity potential [6]. Specific derivatives have shown protein kinase interactions; for example, closely related structures modulate phosphorylation cascades involving CDC25B, ABL1, and NFKB1—key regulators of cellular signaling pathways [6]. The structural similarity to known bioactive compounds positions (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine as a candidate for investigating:
Table 1: Molecular Characteristics of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₁₀H₁₉N₃ | High-resolution mass spectrometry |
Molecular Weight | 181.28 g/mol | Calculated from atomic masses |
SMILES Notation | CCCCCN1C=C(C(=N1)C)CN | Canonical representation |
InChI Key | DIBCJYZOTSEKAD-UHFFFAOYSA-N | Standard identifier |
Predicted LogP | 1.06-1.88 | Computational modeling |
Hydrogen Bond Acceptors | 3 | Molecular topology analysis |
Rotatable Bonds | 4 | Molecular topology analysis |
The development of synthetic cannabinoid analogues follows a distinct structural evolution timeline beginning with classical cannabinoids in the 1940s and progressing to heterocyclic scaffolds in the 21st century. Pyrazolylmethanamine derivatives represent a third-generation structural shift from earlier cannabimimetic indoles and naphthoylindoles. Historical synthesis routes established critical foundations: the 1891 discovery by Nef that arylhydrazines react with β-dicarbonyl compounds created the fundamental chemistry for pyrazole synthesis [10]. This approach was refined in 1947 by Bernstein and later researchers who developed regioselective methods for generating 3,5-disubstituted pyrazoles—the core structure present in contemporary compounds [10]. The strategic incorporation of the pentyl chain (1990s-present) specifically emulates the lipophilic side chain of phytocannabinoids like Δ⁹-THC, known to enhance CB1 receptor affinity. This historical progression demonstrates a deliberate structure-based design strategy:
Table 2: Historical Milestones in Cannabinoid Mimetic Synthesis
Time Period | Structural Class | Key Synthetic Advancements |
---|---|---|
1891-1940s | Phenolic derivatives | Isolation of natural cannabinoids; Basic heterocyclic condensation methods |
1947 | Pyrazole derivatives | Bernstein's method for pyrazolone formation via hydrazine-carbonyl condensation |
1950s-1980s | Classical synthetics | Development of controlled cyclization methods for heterocycles |
1990s-2000s | Aminoalkylindoles | Regioselective N-alkylation techniques; Protecting group strategies |
2010s-present | Pyrazolylmethanamines | Side chain diversification; Positional isomer control |
(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine occupies a regulatory gray area within designer drug classifications due to its structural hybridity. While not explicitly scheduled in major international drug control conventions, its core structure shares concerning parallels with controlled substances. The compound exhibits structural hybrid characteristics combining features from multiple regulated classes:
This specific combination creates regulatory definition challenges under analogue acts like the U.S. Federal Analogue Act. Its HazMat classification as Class 6.1 (based on structural analogs) indicates recognized hazardous properties, though specific toxicological data remains limited [1]. The pentyl homologation strategy follows patterns observed in stealth designer drugs where carbon chain extensions bypass controlled substance definitions while maintaining receptor interactions. Forensic chemists monitor such compounds as precursor variants with potential for bioactivation or conversion to scheduled substances. The strategic positioning of the methyl group at C3 rather than C5 differentiates it from earlier regulated pyrazoles, representing a deliberate isomeric avoidance strategy employed in designer drug development.
Table 3: Structural Comparison with Controlled Cannabimimetic Pyrazoles
Structural Feature | Controlled Analogs | (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine |
---|---|---|
N1-Substituent | Pentyl, heptyl, fluoropentyl | Pentyl |
C3-Substituent | H, halogen, phenyl | Methyl |
C4-Substituent | Carbonyl, carboxamide | Aminomethyl |
C5-Substituent | Aryl, heteroaryl | H |
Core Structure | Pyrazole | Pyrazole |
Regulatory Status | Schedule I (various) | Uncontrolled (as of 2025) |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1